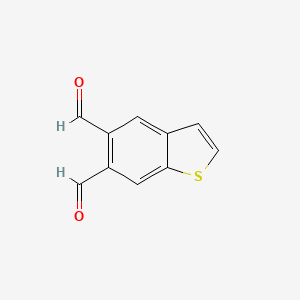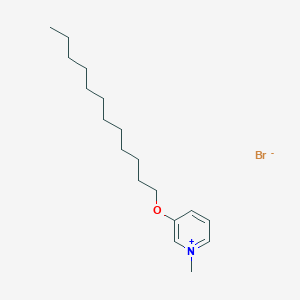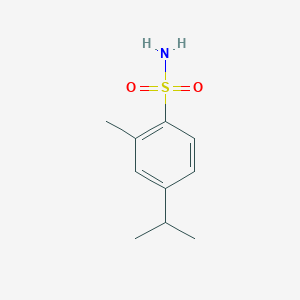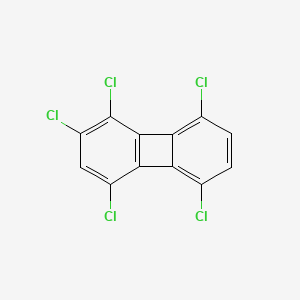
1-Benzothiophene-5,6-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzothiophene-5,6-dicarbaldehyde is an organic compound with the molecular formula C10H6O2S It is a derivative of benzothiophene, characterized by the presence of two aldehyde groups at the 5 and 6 positions of the benzothiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzothiophene-5,6-dicarbaldehyde can be synthesized through various methods. One common approach involves the functionalization of benzothiophene derivatives. For instance, the reaction of benzothiophene with appropriate aldehyde precursors under controlled conditions can yield the desired dicarbaldehyde compound . Another method involves the use of palladium-catalyzed C-H arylation of electron-enriched heteroarenes with aryl bromides and aryl chlorides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and efficient purification techniques is crucial in industrial settings to meet the demand for this compound in various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzothiophene-5,6-dicarbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the benzothiophene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: 1-Benzothiophene-5,6-dicarboxylic acid.
Reduction: 1-Benzothiophene-5,6-dimethanol.
Substitution: Various substituted benzothiophene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-Benzothiophene-5,6-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-Benzothiophene-5,6-dicarbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The benzothiophene ring can also participate in π-π interactions and other non-covalent interactions, influencing the compound’s activity and specificity .
Comparación Con Compuestos Similares
Benzothiophene: A simpler analog without the aldehyde groups.
1-Benzothiophene-5-carbaldehyde: A related compound with only one aldehyde group.
Benzofuran: An oxygen analog of benzothiophene.
Comparison: 1-Benzothiophene-5,6-dicarbaldehyde is unique due to the presence of two reactive aldehyde groups, which provide additional sites for chemical modification and interaction compared to its simpler analogs. This makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
113125-79-4 |
|---|---|
Fórmula molecular |
C10H6O2S |
Peso molecular |
190.22 g/mol |
Nombre IUPAC |
1-benzothiophene-5,6-dicarbaldehyde |
InChI |
InChI=1S/C10H6O2S/c11-5-8-3-7-1-2-13-10(7)4-9(8)6-12/h1-6H |
Clave InChI |
CIDXSHIUUVXFOD-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2=CC(=C(C=C21)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14314683.png)

![2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan](/img/structure/B14314697.png)

![[Di(propan-2-yl)amino]-methoxyphosphinate](/img/structure/B14314714.png)


![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)-](/img/structure/B14314731.png)

![5,5-Dimethyl-2-[2-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]cyclohexane-1,3-dione](/img/structure/B14314747.png)


![2,2,4,4-Tetramethyl-3-oxa-6-selenabicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14314780.png)
